molecular formula C19H17N3O3 B2509543 3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034490-12-3

3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2509543
CAS No.: 2034490-12-3
M. Wt: 335.363
InChI Key: ANGFLXZQPICBEA-UHFFFAOYSA-N
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Description

The compound “3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of imidazole derivatives has been determined by single-crystal X-ray diffraction . Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, they can be synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .

Scientific Research Applications

Synthesis and Pharmacological Properties

Imidazolidine derivatives, such as hydantoins, have been synthesized and explored for their psychopharmacological properties. For instance, hydantoin derivatives have shown antinociceptive effects in animal models, suggesting their potential in pain management and neuropathic treatments (Queiroz et al., 2015). These compounds' synthesis and structural analysis also contribute significantly to the development of new therapeutic agents with potential applications in cancer therapy and as antimicrobial agents (Parihar & Ramana, 2003; Kavitha et al., 2009).

Chemical Properties and Reactivity

The chemical reactivity and properties of imidazolidine-2,4-diones have been a subject of interest, with studies focusing on their synthesis, reactivity, and potential as building blocks in supramolecular chemistry (Kravchenko et al., 2018). Research has explored the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors, highlighting the compounds' electrophilic nature and applications in designing π-acceptor characters for NHCs (Hobbs et al., 2010).

Antioxidant and Antimicrobial Activities

The exploration of azetidinone and thiazolidinone moieties linked to various nuclei has shown significant antioxidant, antimicrobial, and cytotoxic activities. These studies suggest the potential of such compounds in developing new therapeutic agents with broad-spectrum biological activities (Saundane & Walmik, 2013).

Mechanism of Action

    Target of action

    The compound contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . Azetidine derivatives are known to exhibit a variety of biological activities

    Mode of action

    Without specific information on the compound’s targets, it’s difficult to explain its mode of action. .

    Biochemical pathways

    The compound also contains an imidazole ring, which is found in many biologically active molecules, such as histidine and various enzymes

Future Directions

The future directions for research on “3-(1-([1,1’-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds .

Properties

IUPAC Name

3-[1-(4-phenylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17-10-20-19(25)22(17)16-11-21(12-16)18(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGFLXZQPICBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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